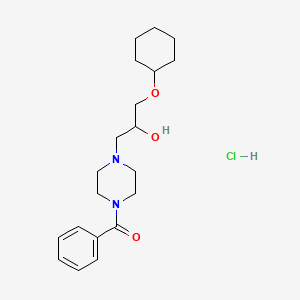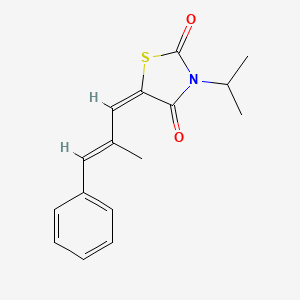
1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride, also known as BPCP, is a chemical compound that has been studied for its potential use in scientific research.
作用機序
The mechanism of action of 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride is thought to involve the inhibition of PKC activity. PKC is a family of enzymes that play a key role in signal transduction pathways within cells. By inhibiting PKC, this compound may disrupt these signaling pathways, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of PKC, it has been found to inhibit the activity of other enzymes, such as protein kinase A and tyrosine kinase. It has also been found to affect the activity of ion channels, such as the L-type calcium channel. These effects may be responsible for some of the observed physiological effects of this compound, such as its ability to reduce blood pressure and heart rate.
実験室実験の利点と制限
1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride has several advantages as a tool for scientific research. It is a potent inhibitor of PKC, making it useful for studying the role of this enzyme in cellular processes. It has also been found to have anti-cancer activity, suggesting that it may have potential as an anti-cancer agent. However, there are also limitations to the use of this compound in lab experiments. Its potency as an inhibitor may make it difficult to use at low concentrations, and its effects on other enzymes and ion channels may complicate interpretation of results.
将来の方向性
There are several potential future directions for research on 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and to identify the mechanisms by which it inhibits cancer cell growth. Another area of interest is its effects on ion channels, which may have implications for the treatment of cardiovascular disease. Finally, further studies are needed to determine the full range of biochemical and physiological effects of this compound, and to identify other potential applications for this compound in scientific research.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has potential as a tool for scientific research. Its ability to inhibit PKC and other enzymes, as well as its anti-cancer activity, make it a promising candidate for further study. However, its potency and effects on other enzymes and ion channels may complicate its use in lab experiments. Future research should focus on exploring the potential applications of this compound in a variety of scientific fields.
合成法
1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride can be synthesized through a multi-step process involving the reaction of piperazine with benzoyl chloride, followed by the reaction of the resulting compound with 3-(cyclohexyloxy)-1,2-epoxypropane. The final product is obtained through the reaction of the intermediate compound with hydrochloric acid.
科学的研究の応用
1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride has been studied for its potential use as a tool in scientific research. It has been found to be a potent inhibitor of the protein kinase C (PKC) enzyme, which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. This compound has also been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
特性
IUPAC Name |
[4-(3-cyclohexyloxy-2-hydroxypropyl)piperazin-1-yl]-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3.ClH/c23-18(16-25-19-9-5-2-6-10-19)15-21-11-13-22(14-12-21)20(24)17-7-3-1-4-8-17;/h1,3-4,7-8,18-19,23H,2,5-6,9-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXCQIXQCGFORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(CN2CCN(CC2)C(=O)C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-3-methyl-1-piperidinecarboxamide](/img/structure/B5202427.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5202428.png)
![ethyl 4-[4-(4-hydroxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5202434.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5202439.png)
![2-methyl-N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202445.png)
![N-(1-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5202450.png)


![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B5202507.png)
![1-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5202512.png)
![2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5202515.png)
